Macamide B

描述

属性

IUPAC Name |

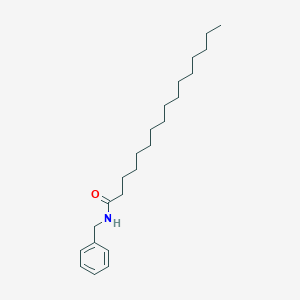

N-benzylhexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-23(25)24-21-22-18-15-14-16-19-22/h14-16,18-19H,2-13,17,20-21H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLGPKWUKOQAAGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50458532 | |

| Record name | N-benzylhexadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50458532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74058-71-2 | |

| Record name | N-(Phenylmethyl)hexadecanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74058-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Macamide 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074058712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-benzylhexadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50458532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MACAMIDE 1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M5UVS8JUU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Macamide B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039954 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Macamide B chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macamide B, a prominent member of the unique class of N-benzylamides known as macamides, is a key bioactive constituent of the Peruvian plant Lepidium meyenii (maca).[1][2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound. It details its primary mechanism of action as a fatty acid amide hydrolase (FAAH) inhibitor and its influence on various signaling pathways, including the PI3K/AKT and ATM pathways.[1][3][4] Furthermore, this document furnishes detailed experimental protocols for the extraction, isolation, and biological evaluation of this compound, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

This compound, systematically named N-benzylhexadecanamide, is characterized by a benzyl group attached to a hexadecanamide moiety. This structure is foundational to its biological activity, particularly its interaction with fatty acid amide hydrolase (FAAH).

Chemical Identifiers and Molecular Details

| Property | Value | Reference |

| IUPAC Name | N-benzylhexadecanamide | |

| Synonyms | N-benzylpalmitamide, Macamide 1 | |

| CAS Number | 74058-71-2 | |

| Molecular Formula | C23H39NO | |

| Molecular Weight | 345.57 g/mol |

Physicochemical Properties

| Property | Description | Reference |

| Physical Form | Powder | |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone. | |

| Melting Point | Not readily available in cited literature. | |

| Boiling Point | Not readily available in cited literature. | |

| Storage | Store at -20°C for long-term stability. |

Spectral Data

| Spectroscopy | Characteristic Features | Reference |

| Mass Spectrometry | Molecular formula C23H39NO determined by ESI-MS. | |

| Infrared (IR) | Absorptions at νmax 3302 cm⁻¹ (N-H) and νmax 1453 cm⁻¹ (carbonyl group). | |

| ¹³C NMR | Amide carbonyl peak at δC 173.13 and peaks corresponding to a monosubstituted benzene ring. | |

| ¹H NMR | Signals corresponding to the benzyl and hexadecanamide protons. | |

| UV Spectroscopy | Chromophore for a benzyl group with λmax at 210 nm. |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its neuroprotective, anti-inflammatory, and anti-fatigue properties being the most extensively studied. These effects are primarily attributed to its role as an inhibitor of fatty acid amide hydrolase (FAAH).

Fatty Acid Amide Hydrolase (FAAH) Inhibition

The principal mechanism of action for this compound is the inhibition of FAAH, an enzyme responsible for the degradation of endocannabinoids like anandamide. By inhibiting FAAH, this compound increases the synaptic levels of anandamide, thereby potentiating the activation of cannabinoid receptors (CB1 and CB2). This modulation of the endocannabinoid system is believed to underpin many of its therapeutic effects. The inhibition of FAAH by some macamides has been suggested to be irreversible or slowly reversible.

References

- 1. This compound suppresses lung cancer progression potentially via the ATM signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Macamides: A review of structures, isolation, therapeutics and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Macamides as Potential Therapeutic Agents in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhancement of the bioactive compounds and biological activities of maca (Lepidium meyenii) via solid-state fermentation with Rhizopus oligosporus - PMC [pmc.ncbi.nlm.nih.gov]

Macamide B: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macamide B, chemically identified as N-benzyl-hexadecanamide, is a prominent member of the unique class of bioactive compounds known as macamides.[1] Exclusive to the Peruvian plant Lepidium meyenii (maca), this compound has garnered significant scientific interest for its potential therapeutic applications, including neuroprotective and anticancer properties. This technical guide provides an in-depth overview of the discovery and natural sources of this compound, detailed experimental protocols for its isolation and characterization, and a summary of its known biological activities and associated signaling pathways.

Discovery and Natural Sources

This compound is a secondary metabolite that is not typically found in fresh maca hypocotyls but is formed during the traditional post-harvest drying process. The biosynthesis of macamides is thought to involve the enzymatic reaction between benzylamine, derived from the hydrolysis of glucosinolates, and fatty acids released from the breakdown of lipids.

The primary and exclusive natural source of this compound is the hypocotyl of Lepidium meyenii, a cruciferous vegetable native to the Andes of Peru. The concentration of this compound can vary depending on the phenotype (color) of the maca, with different studies showing varying distributions among black, yellow, and red/purple maca.

Quantitative Analysis of this compound in Different Maca Phenotypes

The concentration of this compound and other major macamides varies among the different colored maca phenotypes. The following table summarizes the findings from a comparative analysis of black, yellow, and purple maca.

| Macamide | Black Maca (BM) Extract | Yellow Maca (YM) Extract | Purple Maca (PM) Extract |

| N-benzylpalmitamide (this compound) | Present | Not Detected | Not Detected |

| N-benzyl-(9Z,12Z,15Z)-octadecatrienamide | Present | Present | Present |

| N-benzyl-(9Z,12Z)-octadecadienamide | Present | Present | Present |

| N-benzyl-(9Z)-octadecenamide | Present | Present | Present |

| N-benzyloctadecanamide | Present | Present | Present |

| N-benzylheptadecanamide | Present | Present | Not Detected |

| N-benzyl-5-oxo-6E,8E-octadecadienamide | Present | Not Detected | Not Detected |

| Total Macamides (average, ng/g DW) | 45.85 | 57.49 | 41.50 |

Data sourced from Cui, B., et al. (2016). Analysis of Maceaene and Macamide Contents of Petroleum Ether Extract of Black, Yellow, and Purple Lepidium Meyenii (Maca) and Their Antioxidant Effect on Diabetes Mellitus Rat Model. Brazilian Archives of Biology and Technology, 59.[2]

Experimental Protocols

Isolation and Purification of this compound from Lepidium meyenii

The following is a generalized protocol for the preparative isolation and purification of this compound from dried maca powder.

2.1.1. Extraction

-

Dried and powdered maca hypocotyls are subjected to extraction with a non-polar solvent such as petroleum ether or diethyl ether.[3]

-

Ultrasonication-assisted extraction can be employed to enhance the extraction efficiency.[3]

-

The resulting extract is filtered and concentrated under reduced pressure to yield a crude lipid extract.

2.1.2. Purification

-

The crude extract can be further purified using silica gel column chromatography.

-

A gradient elution system with solvents of increasing polarity is used to separate the different classes of compounds.

-

Fractions containing macamides are identified by thin-layer chromatography (TLC) or analytical HPLC.

-

Final purification of this compound is achieved using preparative High-Performance Liquid Chromatography (HPLC).

Analytical Methods for Identification and Quantification

2.2.1. High-Performance Liquid Chromatography (HPLC)

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of water (often with a modifier like 0.1% formic acid) and acetonitrile is common.[4]

-

Detection: UV detection at 210 nm and 280 nm is suitable for macamides.

-

Quantification: The concentration of this compound is determined by comparing the peak area in the sample chromatogram to a calibration curve generated using a purified standard.

2.2.2. Mass Spectrometry (MS)

-

Ionization: Electrospray ionization (ESI) is commonly used.

-

Analysis: this compound (N-benzyl-hexadecanamide) can be identified by its protonated molecule [M+H]⁺ at m/z 346.

-

Tandem MS (MS/MS): Fragmentation analysis shows characteristic product ions that confirm the structure.

2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of isolated this compound, confirming the presence of the benzyl group and the hexadecanamide chain.

Biological Activity and Signaling Pathways

This compound has demonstrated significant biological activity in preclinical studies, particularly in the areas of oncology and neuroprotection.

Anticancer Activity

This compound has been shown to inhibit the progression of lung cancer by suppressing cell proliferation and invasion, and by inducing apoptosis.

3.1.1. In Vitro Efficacy of this compound in Lung Cancer Cell Lines

| Cell Line | IC₅₀ (µmol/l) |

| H1299 | ~2.5 |

| A549 | ~3.7 |

| H460 | ~2.8 |

Data represents the concentration of this compound that inhibits 50% of cell proliferation.

3.1.2. ATM Signaling Pathway

This compound's anticancer effects in lung cancer are potentially mediated through the Ataxia-Telangiectasia Mutated (ATM) signaling pathway. Treatment with this compound leads to the activation of ATM, which in turn upregulates downstream targets involved in DNA damage response and apoptosis, such as RAD51 and p53, while downregulating the anti-apoptotic protein Bcl-2.

References

The Biosynthesis of Macamide B in Lepidium meyenii: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macamides, a unique class of N-benzylalkanamides found exclusively in Maca (Lepidium meyenii), are gaining significant attention for their potential therapeutic properties. Among them, Macamide B (N-benzyl-hexadecanamide) is a key bioactive compound. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway. It details the precursor molecules, the proposed enzymatic steps, and the critical role of post-harvest processing in the formation of this valuable secondary metabolite. This document also includes quantitative data on this compound concentrations, detailed experimental protocols for its analysis, and visual representations of the biosynthetic pathway and analytical workflows to support further research and development.

Introduction

Lepidium meyenii, commonly known as Maca, is a Peruvian cruciferous plant that has been used for centuries in traditional medicine for its purported effects on fertility and vitality. Modern research has identified a unique class of secondary metabolites called macamides as being responsible for many of its biological activities. This compound, or N-benzyl-hexadecanamide, is one of the most abundant and well-studied of these compounds.

Interestingly, macamides are not present in significant amounts in fresh Maca hypocotyls. Their biosynthesis is a direct consequence of the traditional post-harvest drying process, which initiates a cascade of enzymatic reactions leading to their formation[1][2][3]. Understanding this biosynthetic pathway is crucial for optimizing the production of Maca-based products with high concentrations of bioactive macamides and for the potential biotechnological production of these compounds.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process that involves the convergence of two separate pathways: the glucosinolate catabolism pathway and the lipid hydrolysis pathway. The key precursors for this compound are benzylamine and hexadecanoic acid (palmitic acid)[4][5].

Generation of Benzylamine from Benzylglucosinolate

The first precursor, benzylamine, is derived from the breakdown of benzylglucosinolate, a secondary metabolite abundant in the Brassicaceae family. This process is initiated by tissue damage during the post-harvest drying of the Maca hypocotyls.

-

Enzymatic Hydrolysis: The enzyme myrosinase, which is physically separated from its substrate in intact plant cells, comes into contact with benzylglucosinolate upon cellular disruption. Myrosinase hydrolyzes the thioglucosidic bond of benzylglucosinolate.

-

Formation of Benzyl Isothiocyanate: This hydrolysis leads to the formation of an unstable aglycone, which spontaneously rearranges to form benzyl isothiocyanate.

-

Conversion to Benzylamine: Benzyl isothiocyanate is then enzymatically converted to benzylamine. The exact enzymes involved in this final conversion step in L. meyenii have not been fully characterized.

Release of Hexadecanoic Acid from Lipids

The second precursor, hexadecanoic acid, is a saturated fatty acid that is released from the breakdown of storage and membrane lipids.

-

Lipid Hydrolysis: The post-harvest drying process also activates lipolytic enzymes (lipases) that hydrolyze triacylglycerols and membrane lipids.

-

Release of Free Fatty Acids: This enzymatic activity releases a variety of free fatty acids, including hexadecanoic acid.

Condensation to Form this compound

The final step in the biosynthesis of this compound is the condensation of benzylamine and hexadecanoic acid to form an amide bond.

-

Enzymatic Condensation: This reaction is believed to be catalyzed by an uncharacterized acyltransferase or synthetase enzyme. While the specific enzyme has not been isolated from L. meyenii, it is hypothesized to belong to the BAHD acyltransferase family, which is known to catalyze the formation of esters and amides in plants. These enzymes typically use acyl-CoA esters as the acyl donor. Therefore, it is likely that hexadecanoic acid is first activated to hexadecanoyl-CoA before being condensed with benzylamine.

Quantitative Data

The concentration of this compound and other macamides in L. meyenii is highly dependent on the post-harvest drying method. Air-drying has been shown to result in significantly higher macamide content compared to freeze-drying.

Table 1: Concentration of this compound and Other Major Macamides in Air-Dried and Freeze-Dried Maca

| Compound | Air-Dried (µg/g dry weight) | Freeze-Dried (µg/g dry weight) |

| N-benzyl-hexadecanamide (this compound) | 1163.19 ± 0.49 | 34.36 ± 0.21 |

| N-benzyl-9Z,12Z-octadecadienamide | 39.55 ± 0.28 | 3.97 ± 0.05 |

| N-benzyl-9Z,12Z,15Z-octadecatrienamide | 56.77 ± 0.35 | Not Detected |

| N-benzyl-9-oxo-10E,12Z-octadecadienamide | 73.10 ± 0.41 | Not Detected |

| N-benzyl-9-oxo-10E,12E-octadecadienamide | 83.29 ± 0.52 | Not Detected |

Table 2: Total Macamide Content in Maca from Different Vendors

| Vendor | Total Macamides (% of dried plant material) |

| Vendor 1 | 0.0123 |

| Vendor 2 | 0.0016 |

| Vendor 3 | 0.0054 |

| Vendor 4 | 0.0087 |

Experimental Protocols

The analysis of this compound typically involves extraction followed by chromatographic separation and detection. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common analytical technique.

Extraction of Macamides

-

Sample Preparation: Dried Maca hypocotyls are ground into a fine powder.

-

Solvent Extraction: The powder is extracted with a non-polar solvent such as petroleum ether or n-hexane. A common ratio is 1:5 (w/v) of plant material to solvent.

-

Extraction Conditions: The mixture is agitated for an extended period (e.g., 24 hours) at room temperature.

-

Filtration and Concentration: The extract is filtered, and the solvent is evaporated to dryness to yield the crude macamide extract.

HPLC-UV Analysis of this compound

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., Zorbax XDB-C18, 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed using a mixture of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.005%).

-

Gradient Program: A typical gradient might be: 55-95% acetonitrile over 35 minutes, followed by a wash with 100% acetonitrile.

-

Flow Rate: A flow rate of 1.0 mL/min is common.

-

Column Temperature: The column is often maintained at 40°C to ensure reproducible retention times.

-

Detection: UV detection is performed at 210 nm.

-

Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated using a certified reference standard of N-benzyl-hexadecanamide.

HPLC-MS/MS Analysis for Confirmation

For more sensitive and selective detection and structural confirmation, HPLC can be coupled to a tandem mass spectrometer (MS/MS).

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

-

MS/MS Analysis: The precursor ion for this compound is selected and fragmented to produce characteristic product ions for confirmation. The diagnosed ions for N-benzyl-type macamides are often m/z 91 [C₇H₇]⁺ and 108 [C₇H₁₀N]⁺.

Regulation of this compound Biosynthesis

Transcriptomic and metabolomic studies have begun to shed light on the regulation of macamide biosynthesis. These studies have shown that the post-harvest drying process leads to significant changes in gene expression and metabolite profiles in Maca hypocotyls.

-

Transcriptomic Changes: RNA-Seq analysis of Maca roots at different developmental stages and under different post-harvest conditions would likely reveal the upregulation of genes involved in glucosinolate biosynthesis, lipid metabolism, and fatty acid degradation during the drying process. Genes encoding myrosinases, lipases, and potentially BAHD acyltransferases are expected to be differentially expressed.

-

Metabolomic Changes: Metabolomic profiling has confirmed the accumulation of the precursors for macamide biosynthesis, namely free fatty acids and benzylamine, during the air-drying process. This corresponds with a significant increase in the concentration of macamides, including this compound.

The interplay between gene expression and metabolite accumulation during post-harvest processing is a key area for future research to fully elucidate the regulatory network controlling this compound biosynthesis.

Conclusion and Future Directions

The biosynthesis of this compound in Lepidium meyenii is a fascinating example of how post-harvest processing can dramatically alter the chemical profile and therapeutic potential of a medicinal plant. The pathway relies on the enzymatic conversion of benzylglucosinolate and lipids into benzylamine and hexadecanoic acid, respectively, followed by a final condensation step likely catalyzed by a BAHD acyltransferase.

Future research should focus on:

-

Enzyme Characterization: The isolation and characterization of the specific acyltransferase responsible for this compound formation is a critical next step. This would enable detailed kinetic studies and provide a target for metabolic engineering.

-

Regulatory Network: Further transcriptomic and proteomic studies are needed to fully understand the regulatory mechanisms that control the expression of the biosynthetic genes during post-harvest drying.

-

Optimization of Production: A deeper understanding of the biosynthetic pathway will allow for the development of optimized post-harvest protocols to maximize the yield of this compound and other bioactive macamides in Maca products.

-

Biotechnological Production: The identification of all the key enzymes in the pathway could pave the way for the heterologous production of this compound in microbial or plant-based systems.

This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to advance our understanding and utilization of this promising bioactive compound.

References

- 1. researchgate.net [researchgate.net]

- 2. storage.e.jimdo.com [storage.e.jimdo.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Glucosinolate catabolism during postharvest drying determines the ratio of bioactive macamides to deaminated benzenoids in Lepidium meyenii (maca) root flour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring the chemical and pharmacological variability of Lepidium meyenii: a comprehensive review of the effects of maca - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Macamide B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macamide B, a prominent member of the macamide class of N-benzylamides, is a unique bioactive lipid constituent derived from the Peruvian plant Lepidium meyenii (Maca). Traditionally consumed for its nutritional and medicinal properties, Maca and its components have garnered significant scientific interest. This compound, in particular, has emerged as a molecule of interest due to its diverse pharmacological activities, including potent anti-cancer, neuroprotective, and anti-inflammatory effects. This document provides a comprehensive technical overview of the biological activities of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the molecular pathways involved.

Anti-Cancer Activity

This compound has demonstrated significant anti-cancer properties, particularly in the context of non-small cell lung cancer (NSCLC). Studies have shown that it can inhibit the growth and spread of cancer cells and induce programmed cell death.

Inhibition of Cancer Cell Proliferation

This compound exhibits dose- and time-dependent inhibitory effects on the proliferation of various lung cancer cell lines.[1]

Table 1: Inhibitory Concentration (IC₅₀) of this compound on Lung Cancer Cell Lines [1]

| Cell Line | IC₅₀ (µmol/L) at 48h |

| H1299 | ~2.5 |

| A549 | ~3.7 |

| H460 | ~2.8 |

Suppression of Cancer Cell Invasion

The invasive capacity of lung cancer cells is markedly suppressed by this compound.

Table 2: Effect of this compound on Lung Cancer Cell Invasion [2]

| Cell Line | Relative Cell Invasion Rate (% of Control) |

| H1299 | 24.1% |

| A549 | 33.7% |

| H460 | 67.7% |

Induction of Apoptosis

This compound is a potent inducer of apoptosis in lung cancer cells.

Table 3: Apoptotic Rates Induced by this compound in Lung Cancer Cells [2]

| Cell Line | Relative Apoptotic Rate |

| H1299 | 31.7% |

| A549 | 20.2% |

| H460 | 23.1% |

Mechanism of Action: ATM Signaling Pathway

The anti-cancer effects of this compound are mediated, at least in part, through the activation of the Ataxia-Telangiectasia Mutated (ATM) signaling pathway.[1] ATM is a critical protein kinase that responds to DNA double-strand breaks. Activation of ATM by this compound leads to a downstream cascade that promotes apoptosis and inhibits cell proliferation.

This compound treatment in A549 lung cancer cells has been shown to increase the expression of key proteins in this pathway:

-

ATM: Expression increased by approximately 2.5-fold.

-

RAD51: A key protein in DNA repair.

-

p53: A well-known tumor suppressor that promotes apoptosis.

-

Cleaved caspase-3: A critical effector caspase in the apoptotic pathway.

Concurrently, this compound decreases the expression of the anti-apoptotic protein Bcl-2 . Knockdown of ATM expression using siRNA was found to rescue the inhibitory effects of this compound on cell proliferation and invasion, confirming the central role of this pathway.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Neuroprotective Effects of Macamide B

This technical guide provides a comprehensive overview of the neuroprotective effects of this compound, a unique bioactive compound found in Lepidium meyenii (Maca). This document synthesizes current research findings, detailing the molecular mechanisms, preclinical evidence from in vitro and in vivo models, and relevant experimental methodologies. The information is intended to support further research and development of this compound as a potential therapeutic agent for neurological disorders.

Introduction

Macamides are a class of non-polar, long-chain fatty acid N-benzylamides unique to the Maca plant, which has been traditionally used for its medicinal properties, including enhancing fertility and providing neuroprotection.[1][2] Among these, this compound (N-benzyl-9Z,12Z-octadecadienamide) has garnered significant scientific interest for its potential therapeutic applications in neurological disorders.[3][4] Its lipophilic nature suggests it may readily cross the blood-brain barrier, a critical attribute for centrally acting neuroprotective agents.[5] Research indicates that this compound and related macamides may offer therapeutic benefits for conditions such as Alzheimer's disease, Parkinson's disease, and stroke.

Molecular Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through multiple, interconnected molecular pathways. These mechanisms collectively combat neuronal damage, reduce inflammation, inhibit apoptosis, and promote neuronal survival and plasticity.

Key Mechanisms:

-

Anti-Apoptotic and Pro-Survival Signaling: this compound has been shown to activate the PI3K/Akt signaling pathway. This activation is crucial for promoting cell survival and inhibiting apoptosis. Activated Akt can phosphorylate and inactivate pro-apoptotic proteins, leading to a reduction in programmed cell death. Furthermore, the activation of CREB (cAMP response element-binding protein) and subsequent upregulation of brain-derived neurotrophic factor (BDNF) contribute to neuronal survival and enhanced synaptic plasticity.

-

Modulation of the Endocannabinoid System: Macamides act as inhibitors of fatty acid amide hydrolase (FAAH), the enzyme responsible for degrading the endocannabinoid anandamide. By inhibiting FAAH, this compound increases the endogenous levels of anandamide, which then activates cannabinoid receptor 1 (CB1). This activation is known to be neuroprotective, preventing neuronal death in both in vitro and in vivo models.

-

Anti-Inflammatory Activity: Neuroinflammation is a key pathological feature of many neurodegenerative diseases. This compound demonstrates significant anti-inflammatory properties by reducing the expression and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in the hippocampus, serum, and colon.

-

Cholinergic System Regulation: this compound and other macamides exhibit inhibitory activity against acetylcholinesterase (AChE). By inhibiting AChE, they increase the levels of the neurotransmitter acetylcholine in the synaptic cleft. This is a well-established therapeutic strategy for Alzheimer's disease, as acetylcholine deficiency is linked to the cognitive impairments seen in the disease.

-

Oxidative Stress Reduction: The neuroprotective effects of this compound are also linked to the activation of the Nrf2 signaling pathway. Nrf2 is a key transcription factor that regulates the expression of antioxidant proteins. Activation of this pathway enhances the cellular defense against oxidative stress, a common factor in neuronal damage.

-

Synaptic Protection: In vivo studies have shown that this compound can improve synaptic plasticity by maintaining the structural integrity of synapses and increasing synapse density. It achieves this by increasing the expression of synaptic-structure-related proteins, such as synaptophysin and postsynaptic density protein 95 (PSD-95).

Data from Preclinical Studies

The neuroprotective potential of this compound is supported by a growing body of evidence from both in vitro and in vivo preclinical models.

In Vitro Studies

In vitro models allow for the detailed investigation of the cellular and molecular mechanisms of this compound in a controlled environment.

| Model | Treatment | Key Findings | Reference |

| Corticosterone-induced neurotoxicity in PC12 cells | Macamide M 18:3 (5-25 µM) | Increased cell viability (up to 85.1% at 25 µM), decreased LDH release, reduced apoptosis, increased p-Akt, p-CREB, and BDNF levels. | |

| Manganese (Mn)-induced toxicity in U-87 MG glioblastoma cells | Macamides | Counteracted Mn-induced toxicity by binding to the CB1 receptor. | |

| H₂O₂-induced oxidative stress in PC12 cells | Maca lipophilic extract containing macamides | Demonstrated neuroprotective effects against H₂O₂-induced injury. |

In Vivo Studies

Animal models are crucial for evaluating the therapeutic efficacy and physiological effects of this compound in a whole-organism context.

| Model | Treatment | Key Findings | Reference |

| Corticosterone-induced hippocampal impairment in mice | Macamide M 18:3 (5 and 25 mg/kg bw) | Improved depressive-like behaviors, reduced hippocampal neuroinflammation, increased BDNF, improved neuron density, and enhanced synaptic protein expression. | |

| Neonatal hypoxic-ischemic brain damage (HIBD) in mice | This compound pretreatment | Significantly reduced brain damage, improved neuronal recovery, enhanced autophagy, and reduced apoptosis via the PI3K/AKT pathway. | |

| Scopolamine-induced cognitive impairment in mice | Macamide M 18:2 | Prevented cognitive impairment and neurotransmitter disorders, increased Nrf2 and HO-1 positive rates in the hippocampus, and improved synaptic plasticity. | |

| MPTP-induced dopaminergic neuron loss in zebrafish | 80% methanol elution fraction of Maca (rich in macamides) | Protected against dopaminergic neuron loss, possibly through AChE and BuChE inhibition. | |

| Middle cerebral artery occlusion in rats | n-hexane extract of maca (containing macamides) | Reduced infarct volume. |

Experimental Protocols

This section details the methodologies used in the key studies cited, providing a reference for researchers looking to replicate or build upon these findings.

In Vitro: Corticosterone-Induced Neurotoxicity in PC12 Cells

-

Cell Culture: Rat pheochromocytoma (PC12) cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment Protocol: Cells were pretreated with various concentrations of Macamide M 18:3 (5, 10, and 25 µM) for 24 hours. Subsequently, neurotoxicity was induced by exposing the cells to 400 µM corticosterone (CORT) for another 24 hours.

-

Cell Viability Assay (MTT): Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. After treatment, MTT solution was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm.

-

Lactate Dehydrogenase (LDH) Leakage Assay: Cell membrane damage was quantified by measuring the amount of LDH released into the culture medium using a commercial LDH cytotoxicity assay kit.

-

Apoptosis Analysis: Apoptosis was detected using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit followed by flow cytometry analysis.

-

Western Blotting: Protein levels of p-Akt, Akt, p-CREB, CREB, and BDNF were determined. Cells were lysed, and protein concentrations were measured. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with specific primary antibodies, followed by HRP-conjugated secondary antibodies. Protein bands were visualized using an ECL detection system.

In Vivo: Corticosterone-Induced Hippocampal Impairment Model

-

Animals: Male C57BL/6 mice were used.

-

Model Induction: A neurotoxic model was established by subcutaneous injection of corticosterone (40 mg/kg body weight) daily for 21 consecutive days.

-

Drug Administration: Macamide M 18:3 (5 and 25 mg/kg body weight) was administered orally for 21 days, one hour before the corticosterone injection.

-

Behavioral Tests:

-

Forced Swimming Test: Assessed depressive-like behavior by measuring the immobility time of mice in a cylinder of water.

-

Open Field Test: Evaluated general locomotor activity and anxiety-like behavior by tracking the total distance moved in an open arena.

-

-

Biochemical Analysis (ELISA): Levels of TNF-α, IL-6, and BDNF in the hippocampus were measured using enzyme-linked immunosorbent assay (ELISA) kits.

-

Histological Analysis:

-

Nissl Staining: Used to assess neuronal density and morphology in the hippocampal regions.

-

Immunofluorescence: Employed to measure the number of doublecortin (DCX) and bromodeoxyuridine (BrdU) positive cells to evaluate neurogenesis.

-

Golgi Staining: Utilized to observe changes in dendritic structure and spine density.

-

-

Western Blotting: Expression levels of synaptic proteins (synaptophysin, synapsin I, PSD-95) in the hippocampus were quantified.

Visualizations: Signaling Pathways and Workflows

Signaling Pathways of this compound Neuroprotection

Caption: Key signaling pathways modulated by this compound for neuroprotection.

Experimental Workflow for In Vivo Neuroprotection Study

Caption: Workflow for in vivo evaluation of this compound's neuroprotective effects.

Conclusion and Future Directions

The evidence presented in this guide strongly supports the neuroprotective potential of this compound. Its multifaceted mechanism of action, targeting key pathways involved in neuronal survival, inflammation, and synaptic plasticity, makes it a promising candidate for the development of novel therapies for neurodegenerative diseases.

Future research should focus on:

-

Elucidating the precise structure-activity relationships of different macamides.

-

Conducting long-term efficacy and safety studies in more advanced animal models of neurodegeneration.

-

Investigating the pharmacokinetic and pharmacodynamic profiles of this compound to optimize dosing and delivery.

-

Exploring the potential synergistic effects of this compound with other neuroprotective agents.

Further rigorous investigation is warranted to translate these promising preclinical findings into clinical applications for patients suffering from debilitating neurological disorders.

References

- 1. Macamides: A review of structures, isolation, therapeutics and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Macamides as Potential Therapeutic Agents in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Macamides as Potential Therapeutic Agents in Neurological Disorders [mdpi.com]

- 5. Protective effects of macamides from Lepidium meyenii Walp. against corticosterone-induced neurotoxicity in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-Inflammatory Properties of Macamide B

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Macamides, a class of unique N-benzylamides of long-chain fatty acids, are primary bioactive constituents of Maca (Lepidium meyenii). Among them, Macamide B (N-benzyl-hexadecanamide) has garnered scientific interest for its diverse pharmacological activities, including potential anti-inflammatory effects. Inflammation is a critical physiological process, but its dysregulation is a key factor in the pathogenesis of numerous chronic diseases.[1] Consequently, identifying novel anti-inflammatory agents is a significant focus of drug discovery. This document provides a comprehensive technical overview of the current understanding of this compound's anti-inflammatory properties, detailing its mechanisms of action, summarizing quantitative data from key studies, and outlining relevant experimental protocols.

Core Mechanisms of Anti-Inflammatory Action

This compound and structurally related macamides exert their anti-inflammatory effects through the modulation of several key signaling pathways and molecular targets. The primary mechanisms identified in the literature include the inhibition of pro-inflammatory transcription factors, interference with inflammatory enzyme activity, and regulation of cytokine production.

Inhibition of Pro-Inflammatory Signaling Pathways

1.1.1 Nuclear Factor-kappa B (NF-κB) Pathway The NF-κB pathway is a cornerstone of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][2] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[3] Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα.[3] This phosphorylation marks IκBα for proteasomal degradation, allowing the p50/p65 NF-κB dimer to translocate to the nucleus and initiate gene transcription.

Studies on macamides, specifically N-benzyllinoleamide (a closely related unsaturated macamide), have demonstrated potent inhibition of TNF-α-induced NF-κB activation in various human cell lines. This suggests that macamides can interrupt this critical inflammatory cascade, preventing the downstream expression of inflammatory mediators.

Caption: Canonical NF-κB signaling pathway and the inhibitory point of this compound.

1.1.2 Signal Transducer and Activator of Transcription 3 (STAT3) Pathway The STAT3 signaling pathway is crucial for cellular responses to cytokines and growth factors and plays a significant role in inflammation. Aberrant STAT3 activation is linked to chronic inflammatory conditions. The pathway is typically activated by stimuli like Interferon-gamma (IFN-γ), which leads to the phosphorylation of STAT3 by Janus kinases (JAKs). Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and regulates the expression of target genes. Macamides have been shown to effectively inhibit IFN-γ-induced STAT3 activation, presenting another key mechanism for their anti-inflammatory potential.

Caption: STAT3 signaling pathway and the inhibitory action of this compound.

Modulation of Inflammatory Enzymes

Recent studies have identified macamides as potent inhibitors of soluble epoxide hydrolase (sEH). The sEH enzyme degrades anti-inflammatory epoxy fatty acids (EpFAs) into less active dihydroxy fatty acids. By inhibiting sEH, macamides can stabilize the levels of endogenous EpFAs, thereby enhancing their anti-inflammatory and analgesic effects. This provides a distinct and plausible mechanism of action for the benefits observed with Maca treatments in inflammatory pain models.

Quantitative Data Summary

The anti-inflammatory efficacy of macamides has been quantified in several in vitro studies. The following tables summarize the key findings, focusing on the half-maximal inhibitory concentrations (IC50) and cytotoxic concentrations (CC50).

Table 1: Inhibition of NF-κB and STAT3 Activation by Macamides Compound (1): N-benzyllinoleamide; Compound (2): N-benzyloleamide. Data are presented as mean ± SD.

| Target Pathway | Inducer | Cell Line | Compound (1) IC50 (µM) | Compound (2) IC50 (µM) |

| NF-κB Activation | TNF-α | CCD-1109Sk (Human Skin Fibroblast) | 2.28 ± 0.54 | 6.50 ± 0.75 |

| MRC-5 (Human Lung Fibroblast) | 3.66 ± 0.34 | 7.74 ± 0.19 | ||

| RWPE-1 (Human Prostate Epithelial) | 4.48 ± 0.29 | 8.37 ± 0.09 | ||

| STAT3 Activation | IFN-γ | CCD-1109Sk (Human Skin Fibroblast) | 0.61 ± 0.76 | 5.49 ± 0.31 |

| MRC-5 (Human Lung Fibroblast) | 1.24 ± 0.05 | 7.73 ± 0.94 | ||

| RWPE-1 (Human Prostate Epithelial) | 2.10 ± 0.12 | 7.79 ± 0.30 |

Table 2: In Vitro Cytotoxicity of Macamides CC50: 50% cytotoxic concentration. Data are presented as mean ± SD.

| Assay | Cell Line | Compound (1) CC50 (µM) | Compound (2) CC50 (µM) |

| LDH Assay | CCD-1109Sk | 83.09 ± 0.53 | 90.62 ± 0.85 |

| MRC-5 | 85.09 ± 0.94 | 94.51 ± 0.07 | |

| RWPE-1 | 89.16 ± 0.57 | 95.33 ± 0.97 | |

| THP-1 (Control) | 87.00 ± 0.07 | 90.67 ± 0.58 | |

| XTT Assay | CCD-1109Sk | - | 94.38 ± 0.11 |

| MRC-5 | - | 98.45 ± 0.62 | |

| RWPE-1 | - | 99.97 ± 0.39 | |

| THP-1 (Control) | 89.96 ± 0.27 | 92.45 ± 0.49 |

Experimental Protocols

The following sections detail the methodologies employed in key studies to evaluate the anti-inflammatory properties of macamides.

In Vitro Inhibition of NF-κB Activation

-

Cell Lines: Human skin fibroblast (CCD-1109Sk), human lung fibroblast (MRC-5), and human prostate epithelial (RWPE-1) cells were utilized.

-

Assay Principle: A stable cell line co-transfected with a pNF-κB-luciferase plasmid is used. Activation of the NF-κB pathway by an inducer leads to the expression of luciferase, which can be quantified by measuring luminescence.

-

Protocol:

-

Cells are seeded in 96-well plates and incubated for 24 hours.

-

The medium is replaced with fresh medium containing various concentrations of the test macamide (e.g., N-benzyllinoleamide) or a vehicle control.

-

After a 1-hour pre-incubation, cells are stimulated with TNF-α (10 ng/mL) for 6 hours to induce NF-κB activation.

-

Following stimulation, the medium is removed, and cells are lysed.

-

Luciferase activity is measured using a luminometer after the addition of a luciferase substrate.

-

The percentage of inhibition is calculated relative to the TNF-α-stimulated control, and IC50 values are determined.

-

Caption: General experimental workflow for an in vitro NF-κB inhibition assay.

In Vitro Inhibition of STAT3 Activation

-

Cell Lines: CCD-1109Sk, MRC-5, and RWPE-1 cells.

-

Assay Principle: Similar to the NF-κB assay, this method uses a cell line co-transfected with a pSTAT3-luciferase plasmid.

-

Protocol:

-

Cells are seeded and grown as described for the NF-κB assay.

-

Cells are pre-incubated with test macamides for 1 hour.

-

STAT3 activation is induced by stimulating the cells with IFN-γ (10 ng/mL) for 6 hours.

-

Luciferase activity is measured, and IC50 values are calculated as previously described.

-

In Vivo Anti-Inflammatory Pain Model

-

Animal Model: Male Sprague-Dawley rats.

-

Inducing Agent: Lipopolysaccharide (LPS).

-

Protocol:

-

A baseline pain threshold is established for the animals.

-

N-benzyl-linoleamide is administered orally to the test group, while the control group receives a vehicle.

-

After a set time, inflammation is induced by an intraplantar injection of LPS.

-

Pain response (e.g., thermal hyperalgesia) is measured at various time points post-LPS injection.

-

The reduction in inflammatory pain in the macamide-treated group compared to the control group is quantified to assess efficacy.

-

Cytotoxicity Assays

-

Assay Principle: To ensure that the observed anti-inflammatory effects are not due to cell death, cytotoxicity is assessed. The Lactate Dehydrogenase (LDH) assay measures membrane integrity, while the XTT assay measures mitochondrial metabolic activity.

-

Protocol:

-

Cells are seeded in 96-well plates and treated with a range of macamide concentrations for a specified period (e.g., 24 hours).

-

For LDH: A portion of the cell culture supernatant is transferred to a new plate, and an LDH reaction mixture is added. The absorbance is read to quantify LDH release.

-

For XTT: An XTT labeling mixture is added directly to the wells. After incubation, the formation of formazan is measured spectrophotometrically.

-

The 50% cytotoxic concentration (CC50) is calculated from the dose-response curves.

-

Conclusion and Future Directions

The available evidence strongly indicates that this compound and related macamides possess significant anti-inflammatory properties. Their ability to inhibit the NF-κB and STAT3 signaling pathways, as well as the sEH enzyme, highlights a multi-targeted mechanism of action. The quantitative data demonstrate potency in the low micromolar range with a favorable cytotoxicity profile in the tested cell lines.

For drug development professionals, these findings position macamides as promising lead compounds for novel anti-inflammatory therapeutics. Future research should focus on:

-

In Vivo Efficacy: Expanding in vivo studies beyond pain models to chronic inflammatory disease models (e.g., inflammatory bowel disease, arthritis).

-

Structure-Activity Relationship (SAR): Systematically evaluating a broader range of synthetic macamide analogs to optimize potency and pharmacokinetic properties.

-

Target Deconvolution: Further elucidating the direct molecular binding targets within the NF-κB and STAT3 pathways.

-

Clinical Evaluation: Progressing the most promising candidates toward clinical trials to assess safety and efficacy in humans.

References

Unveiling the Antitumor Potential of Macamide B: A Technical Guide for Researchers

Introduction

Macamide B, a unique N-benzylamide lipid derived from the Peruvian plant Lepidium meyenii (Maca), has emerged as a promising natural compound with demonstrated antitumor properties. This technical guide provides an in-depth overview of the cytotoxic and anti-proliferative effects of this compound across various cancer cell lines, with a particular focus on its mechanism of action in non-small cell lung cancer. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents for cancer treatment.

Quantitative Analysis of Antitumor Activity

This compound has been shown to inhibit the proliferation of several cancer cell lines in a dose- and time-dependent manner. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, have been determined for several non-small cell lung cancer (NSCLC) cell lines. While its activity against other cancer types such as colon and liver cancer has been reported, specific IC50 values are not as readily available in the current literature.[1]

| Cancer Type | Cell Line | IC50 Value (µM) | Reference |

| Lung Cancer | H1299 | ~2.5 | [1] |

| Lung Cancer | A549 | ~3.7 | [1] |

| Lung Cancer | H460 | ~2.8 | [1] |

| Colon Cancer | SW480 | Activity Reported | [1] |

| Liver Cancer | SMMC-7721 | Activity Reported |

Mechanism of Action: The ATM Signaling Pathway

In lung cancer cells, this compound exerts its antitumor effects by inducing apoptosis and inhibiting cell invasion, processes mediated through the activation of the Ataxia-Telangiectasia Mutated (ATM) signaling pathway. Treatment with this compound leads to the upregulation of key proteins in this pathway, including ATM, RAD51, and the tumor suppressor p53. This activation cascade culminates in an increase in the levels of cleaved caspase-3, a critical executioner of apoptosis, and a concomitant decrease in the anti-apoptotic protein Bcl-2.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antitumor activity of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

Protocol:

-

Cell Seeding: Seed cells (e.g., A549, H1299, H460) into 96-well plates at a density of 5 x 10³ cells per well and incubate overnight to allow for cell attachment.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 1 to 32 µmol/l) and a vehicle control (e.g., PBS).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µl of MTT labeling reagent (final concentration 0.5 mg/ml) to each well.

-

Formazan Formation: Incubate the plate for 4 hours in the dark at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add 100 µl of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the log of the drug concentration.

Transwell Invasion Assay

The Transwell invasion assay is used to assess the invasive potential of cancer cells by measuring their ability to migrate through a basement membrane matrix.

Workflow:

Protocol:

-

Insert Preparation: Coat the upper chamber of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.

-

Cell Seeding: Harvest and resuspend cancer cells in serum-free medium. Seed 1 x 10⁴ cells into the upper chamber of the prepared insert. Add this compound at the desired concentration (e.g., 3 or 4 µmol/l) to the upper chamber.

-

Chemoattractant: Add medium containing a chemoattractant, such as 10% fetal bovine serum (FBS), to the lower chamber.

-

Incubation: Incubate the plate for 48 hours at 37°C.

-

Removal of Non-invading Cells: Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the invading cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes. Stain the cells with a solution such as 0.1% crystal violet for 10 minutes.

-

Quantification: Wash the inserts and count the number of stained, invaded cells in several random fields under a microscope.

-

Data Analysis: Calculate the percentage of invasion inhibition by comparing the number of invaded cells in the this compound-treated group to the control group.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the percentage of cells undergoing apoptosis using Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, and propidium iodide (PI), which stains necrotic cells.

Workflow:

Protocol:

-

Cell Treatment: Treat cancer cells with this compound at a predetermined concentration for a specified duration to induce apoptosis.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/ml.

-

Staining: Add 5 µl of Annexin V-FITC and 5 µl of Propidium Iodide to 100 µl of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Add 400 µl of 1X Binding Buffer to each tube and analyze the samples by flow cytometry.

-

Data Analysis: Differentiate cell populations based on their fluorescence:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.

Protocol:

-

Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 10 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., ATM, RAD51, p53, Bcl-2, cleaved caspase-3, and a loading control like GAPDH) overnight at 4°C.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative protein expression levels.

Conclusion

This compound demonstrates significant antitumor activity, particularly in non-small cell lung cancer, by inducing apoptosis through the ATM signaling pathway. The provided data and experimental protocols offer a solid foundation for further investigation into the therapeutic potential of this natural compound. Future research should focus on elucidating its efficacy in a broader range of cancer types and in in vivo models to pave the way for its potential clinical application.

References

Macamide B: A Novel Endocannabinoid System Modulator through Fatty Acid Amide Hydrolase (FAAH) Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a myriad of physiological processes, and its dysregulation is implicated in numerous pathological conditions. A key regulatory enzyme within the ECS is the fatty acid amide hydrolase (FAAH), which is responsible for the degradation of the primary endocannabinoid, anandamide (AEA). Inhibition of FAAH presents a promising therapeutic strategy for potentiating endogenous cannabinoid signaling, thereby offering potential treatments for pain, inflammation, anxiety, and neurodegenerative disorders. Macamides, a class of N-benzylamides of long-chain fatty acids found in the Peruvian plant Lepidium meyenii (Maca), have emerged as novel FAAH inhibitors. This technical guide provides a comprehensive overview of Macamide B and related compounds as FAAH inhibitors, detailing their inhibitory activity, the experimental protocols for their evaluation, and the underlying signaling pathways.

Introduction to this compound and FAAH Inhibition

This compound, chemically known as N-benzylpalmitamide or N-benzylhexadecanamide, is a bioactive lipid compound isolated from Maca.[1] Macamides have garnered significant interest due to their potential neuroprotective and anti-inflammatory properties, which are, in part, attributed to their interaction with the endocannabinoid system.[2] One of the primary mechanisms of action for these compounds is the inhibition of fatty acid amide hydrolase (FAAH).[3]

FAAH is a serine hydrolase that terminates the signaling of anandamide by hydrolyzing it into arachidonic acid and ethanolamine.[4] By inhibiting FAAH, this compound can increase the synaptic concentration and duration of action of anandamide, leading to enhanced activation of cannabinoid receptors (CB1 and CB2) and other downstream targets.[5] This modulation of the ECS without the direct psychoactive effects associated with exogenous cannabinoid agonists makes FAAH inhibitors like this compound attractive candidates for drug development.

Quantitative Analysis of FAAH Inhibition by Macamides

Several studies have quantified the FAAH inhibitory activity of various macamides. The inhibitory potency is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The degree of unsaturation in the fatty acid moiety of the macamide appears to play a significant role in its FAAH inhibitory activity.

Below is a summary of the reported FAAH inhibitory activities for this compound and other relevant macamides.

| Macamide Compound | Chemical Name | Concentration (µM) | % FAAH Inhibition | IC50 (µM) | Reference(s) |

| This compound | N-Benzylpalmitamide | 10 | 24.8% | N/A | |

| 500 | 43.8% | N/A | |||

| N-Benzyl-oleamide | N-Benzyl-(9Z)-octadecenamide | - | - | 7.9 | |

| N-Benzyl-linoleamide | N-Benzyl-(9Z,12Z)-octadecadienamide | - | - | 7.2 | |

| N-Benzyl-linolenamide | N-Benzyl-(9Z,12Z,15Z)-octadecatrienamide | - | - | 8.5 | |

| N-Benzyl-stearamide | N-Benzyl-octadecanamide | - | - | 43.7 | |

| N-Benzyloctadeca-9Z,12Z-dienamide | N-Benzyl-(9Z,12Z)-octadecadienamide | - | - | N/A |

N/A: Not available in the cited literature.

Experimental Protocols for FAAH Inhibition Assays

The determination of FAAH inhibitory activity is typically performed using in vitro enzymatic assays. A widely used method is a fluorescence-based assay that measures the hydrolysis of a synthetic FAAH substrate.

Principle of the Fluorescent FAAH Inhibition Assay

This assay utilizes a fluorogenic substrate, such as AMC-arachidonoyl amide, which is non-fluorescent. In the presence of active FAAH, the substrate is hydrolyzed, releasing a highly fluorescent product, 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to the FAAH activity. Potential inhibitors are added to the reaction, and their ability to reduce the rate of fluorescence generation is measured.

Detailed Protocol for In Vitro FAAH Inhibition Screening

This protocol is adapted from commercially available FAAH inhibitor screening assay kits.

Materials:

-

Human recombinant FAAH enzyme

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

-

FAAH Substrate (AMC-arachidonoyl amide)

-

Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Known FAAH inhibitor as a positive control (e.g., JZL195)

-

96-well black microplate

-

Fluorescence microplate reader with excitation at 340-360 nm and emission at 450-465 nm

-

Incubator set to 37°C

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of FAAH enzyme in pre-chilled FAAH Assay Buffer. The final concentration should be optimized for a linear reaction rate over the desired time course.

-

Prepare serial dilutions of the test compounds and the positive control in the assay buffer. Ensure the final solvent concentration in the assay is low (typically ≤1%) to avoid interference with enzyme activity.

-

-

Assay Setup (in a 96-well plate):

-

100% Initial Activity Wells (Negative Control): Add assay buffer, FAAH enzyme solution, and the same volume of solvent used for the test compounds.

-

Inhibitor Wells: Add assay buffer, FAAH enzyme solution, and the desired concentration of the test compound.

-

Positive Control Wells: Add assay buffer, FAAH enzyme solution, and the positive control inhibitor.

-

Background Wells (No Enzyme): Add assay buffer and the solvent.

-

-

Pre-incubation:

-

Incubate the plate at 37°C for a specified period (e.g., 5-15 minutes) to allow the inhibitors to interact with the enzyme. For time-dependent inhibitors, this pre-incubation step is critical.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding the FAAH substrate to all wells.

-

-

Fluorescence Measurement:

-

Immediately place the plate in the fluorescence reader pre-set to 37°C.

-

Measure the fluorescence kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 30 minutes) and then measure the final fluorescence.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

-

Subtract the background fluorescence rate from all other wells.

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of Inhibitor Well / Rate of 100% Activity Well)] x 100

-

Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.

-

Signaling Pathways and Experimental Workflows

Endocannabinoid Signaling Pathway Modulated by FAAH Inhibition

The inhibition of FAAH by this compound leads to an accumulation of anandamide in the synaptic cleft. This elevated anandamide then enhances the activation of presynaptic CB1 receptors, which are G-protein coupled receptors. Activation of CB1 receptors typically leads to the inhibition of adenylyl cyclase, modulation of ion channels (inhibition of Ca2+ channels and activation of K+ channels), and ultimately a reduction in neurotransmitter release. This mechanism underlies many of the therapeutic effects of FAAH inhibitors.

Caption: FAAH Inhibition Signaling Pathway.

Experimental Workflow for Screening Macamides as FAAH Inhibitors

The process of identifying and characterizing macamides as FAAH inhibitors follows a systematic workflow, from the initial extraction from the natural source to the final in vitro validation.

Caption: Macamide FAAH Inhibitor Screening Workflow.

Conclusion and Future Directions

This compound and other related macamides represent a promising class of natural compounds for the modulation of the endocannabinoid system through the inhibition of FAAH. Their activity, coupled with the long-standing use of Maca in traditional medicine, suggests a favorable safety profile. The data presented in this guide underscore the potential of these compounds as leads for the development of novel therapeutics for a range of disorders.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: A systematic investigation of the relationship between the chemical structure of macamides and their FAAH inhibitory potency to guide the synthesis of more potent and selective analogs.

-

In Vivo Efficacy: Evaluation of the therapeutic effects of this compound and other potent macamides in animal models of pain, inflammation, and neurological disorders.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to assess their drug-likeness.

-

Selectivity Profiling: Assessing the selectivity of macamides for FAAH over other serine hydrolases and enzymes involved in lipid metabolism to minimize off-target effects.

By addressing these key areas, the full therapeutic potential of this compound and the broader class of macamides as FAAH inhibitors can be realized, paving the way for new and effective treatments for a variety of human diseases.

References

- 1. N-(Phenylmethyl)hexadecanamide | C23H39NO | CID 11198769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Enzymatic Pathways That Regulate Endocannabinoid Signaling in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]

role of Macamide B in ATM signaling pathway

An In-depth Technical Guide on the Role of Macamide B in the ATM Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, a bioactive compound isolated from Lepidium meyenii (maca), has emerged as a potential anti-cancer agent. Recent studies have elucidated its role in modulating the Ataxia-Telangiectasia Mutated (ATM) signaling pathway, a critical regulator of the DNA Damage Response (DDR). This document provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its impact on the ATM pathway in cancer cells. It includes a summary of key quantitative data, detailed experimental protocols for investigating its effects, and visual diagrams of the signaling cascade and experimental workflows. The findings suggest that this compound may induce DNA damage, leading to the activation and upregulation of the ATM pathway, which in turn promotes apoptosis and inhibits cancer cell proliferation and invasion.

Introduction to the ATM Signaling Pathway

The ATM serine/threonine kinase is a master regulator of the cellular response to DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[1][2] In its inactive state, ATM exists as a homodimer.[3][4] Upon induction of DSBs, the Mre11-Rad50-Nbs1 (MRN) complex recruits ATM to the damage site, leading to its autophosphorylation (e.g., at Serine 1981), dissociation into active monomers, and subsequent phosphorylation of a multitude of downstream targets.[3]

Key functions of the activated ATM pathway include:

-

Cell Cycle Checkpoint Activation: ATM activation leads to the phosphorylation of checkpoint kinases like CHK2 and the tumor suppressor p53. This cascade results in cell cycle arrest, primarily at the G1/S and G2/M transitions, providing time for DNA repair.

-

DNA Repair: ATM phosphorylates key proteins involved in DNA repair mechanisms, such as BRCA1 and RAD51, facilitating the repair of DSBs through pathways like homologous recombination.

-

Apoptosis: If DNA damage is too severe to be repaired, ATM can trigger programmed cell death (apoptosis) by stabilizing and activating p53, which in turn upregulates pro-apoptotic proteins like Bax and PUMA.

Given its central role in maintaining genomic integrity, the ATM pathway is a critical area of interest in cancer research and drug development.

This compound's Mechanism of Action on the ATM Pathway

Research in lung cancer cell lines has demonstrated that this compound significantly impacts the ATM signaling pathway. The primary mechanism appears to be the upregulation of ATM protein expression, which subsequently activates downstream signaling cascades that suppress cancer progression. Treatment of A549 lung cancer cells with this compound leads to an approximately 2.5-fold increase in the expression level of ATM.

This increased ATM expression triggers a cascade of downstream events:

-

Upregulation of DNA Repair and Effector Proteins: The expression of RAD51, a key protein in homologous recombination repair, and the tumor suppressor p53 are significantly increased following this compound treatment.

-

Induction of Apoptosis: this compound treatment leads to an increase in the levels of cleaved caspase-3, a critical executioner of apoptosis. Concurrently, the expression of the anti-apoptotic protein Bcl-2 is decreased.

-

ATM-Dependence: The effects of this compound are critically dependent on ATM. When ATM expression is knocked down using small interfering RNA (siRNA), the this compound-induced increases in RAD51, p53, and cleaved caspase-3 are reversed. Similarly, the decrease in Bcl-2 is abrogated. This rescue effect confirms that ATM is a crucial mediator of this compound's anti-cancer activities.

The data collectively suggest that this compound may cause DNA damage, which in turn activates and upregulates the ATM signaling pathway to inhibit cell proliferation and invasion while promoting apoptosis.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative data from studies on this compound's effects on cancer cell lines.

Table 1: Inhibitory Concentration (IC₅₀) of this compound on Lung Cancer Cell Lines

| Cell Line | IC₅₀ (µmol/L) after 48h |

|---|---|

| H1299 | ~2.5 |

| A549 | ~3.7 |

| H460 | ~2.8 |

Table 2: Relative Protein Expression Changes in A549 Cells Treated with this compound

| Protein | Change upon this compound Treatment | Change upon this compound + siATM |

|---|---|---|

| ATM | ~2.5-fold Increase | Reduced |

| RAD51 | Significantly Increased | Reduced |

| p53 | Significantly Increased | Reduced |

| Cleaved Caspase-3 | Significantly Increased | Reduced |

| Bcl-2 | Significantly Decreased | Increased |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the role of this compound in the ATM signaling pathway.

Cell Culture and this compound Treatment

-

Cell Lines: Human lung adenocarcinoma cell lines A549, H1299, and H460 are commonly used.

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.

-

This compound Treatment: this compound is dissolved in a suitable solvent like DMSO to create a stock solution. For experiments, cells are seeded and allowed to attach overnight. The medium is then replaced with fresh medium containing this compound at various concentrations (e.g., 0-10 µmol/L) or the vehicle control (DMSO). Treatment duration can vary (e.g., 24, 48, 72 hours) depending on the assay.

Western Blotting for ATM Pathway Proteins

This protocol is adapted from standard procedures for detecting total and phosphorylated proteins.

-

Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 10-20 µg) are mixed with 2x SDS-PAGE sample buffer, denatured at 95°C for 5 minutes, and resolved on a 6-12% SDS-polyacrylamide gel.

-

Membrane Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST). For phospho-specific antibodies, BSA is recommended to reduce background.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies diluted in the blocking buffer. Antibodies include those against ATM, RAD51, p53, cleaved caspase-3, Bcl-2, and a loading control (e.g., GAPDH or β-actin).

-

Secondary Antibody Incubation: After washing three times with TBST, the membrane is incubated for 1 hour at room temperature with an appropriate HRP-conjugated secondary antibody.

-

Detection: The signal is visualized using an Enhanced Chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.

ATM Gene Silencing (siRNA Knockdown)

-

siRNA Transfection: A549 cells are seeded in 6-well plates to reach 50-60% confluency on the day of transfection.

-

Cells are transfected with siRNA targeting ATM or a non-targeting negative control (NC) siRNA using a lipid-based transfection reagent (e.g., Lipofectamine) according to the manufacturer's instructions.

-

Post-Transfection: After 24-48 hours of transfection to allow for target gene knockdown, cells are treated with this compound as described in section 5.1.

-

Verification: Knockdown efficiency is confirmed by Western blotting or qPCR for ATM expression.

ATM Kinase Activity Assay